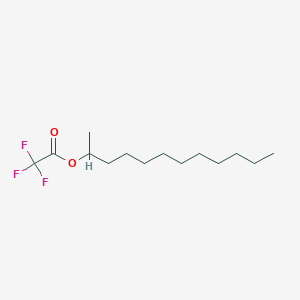

2-Trifluoroacetoxydodecane

Description

2-Trifluoroacetoxydodecane is a fluorinated ester characterized by a dodecane (12-carbon) chain with a trifluoroacetoxy functional group at the second carbon position. It has been identified as a major constituent in natural and synthetic matrices:

- Natural Occurrence: Constitutes 22.76% of the volatile compounds isolated from Anacardium occidentale (cashew) cracked bark, with a retention time (RT) of 43.032 min in GC-MS analysis .

- Food Science: Detected in synbiotic ice cream formulations, where its concentration varies with inulin content (27.78% at 1% inulin; 15.03% at 2% inulin) and exhibits a shorter RT of 13.91 min under different chromatographic conditions .

The compound’s trifluoromethyl group enhances its electronegativity and volatility compared to non-fluorinated analogs, influencing its reactivity and environmental persistence.

Properties

CAS No. |

1894-68-4 |

|---|---|

Molecular Formula |

C14H25F3O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

dodecan-2-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C14H25F3O2/c1-3-4-5-6-7-8-9-10-11-12(2)19-13(18)14(15,16)17/h12H,3-11H2,1-2H3 |

InChI Key |

RDYXOENSCHDACI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoroacetoxydodecane can be synthesized through the esterification of dodecanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Trifluoroacetoxydodecane involves the continuous esterification of dodecanol with trifluoroacetic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetoxydodecane undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanol and trifluoroacetic acid.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: Dodecanol and trifluoroacetic acid.

Reduction: Dodecanol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Trifluoroacetoxydodecane has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoroacetoxydodecane involves its interaction with various molecular targets. The trifluoroacetoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Chain Length and Functional Group Variations

2-Trifluoroacetoxytridecane

- Structure : Shares the trifluoroacetoxy group but has a tridecane (13-carbon) chain.

- GC-MS Data : RT = 17.67 min in synbiotic ice cream, suggesting increased molecular weight or polarity compared to 2-trifluoroacetoxydodecane .

Oleic Acid and Octadecanoic Acid Esters

- Oleic Acid (C18H34O2): A non-fluorinated, unsaturated fatty acid with RT = 48.199 min in Anacardium occidentale. Constitutes 18.21% of the extract, highlighting differences in polarity and volatility .

- Octadecanoic Acid, 2,3-Dihydroxypropyl Ester (C21H40O4): Dominant compound (45.06%) in the same extract, with RT = 49.052 min. Its higher molecular weight and hydroxyl groups reduce volatility compared to fluorinated analogs .

Comparative Data Table

*Regulatory reference compound for comparison.

Fluorinated Compounds: Environmental and Regulatory Considerations

- Tricosafluorododecanoic Acid (PFDA): A perfluorinated carboxylic acid designated as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence and bioaccumulation .

- Reactivity Differences : Unlike PFDA, 2-trifluoroacetoxydodecane’s ester linkage may hydrolyze under acidic or alkaline conditions, reducing its persistence. However, degradation products (e.g., trifluoroacetic acid) could still pose ecological risks.

Functional Group Analogs: Esters and Acetates

- Non-Fluorinated Esters: Compounds like 1-cyclohexylnonene (7.03%, RT = 48.365 min ) lack electronegative substituents, resulting in lower polarity and distinct chromatographic behavior.

- Synthetic Fluorinated Derivatives: Compounds such as (S)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane highlight the versatility of trifluoromethyl groups in synthetic chemistry, though their applications diverge from 2-trifluoroacetoxydodecane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.